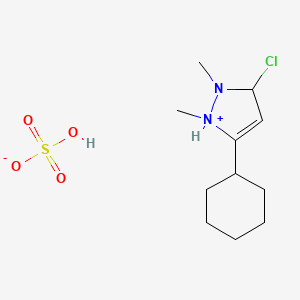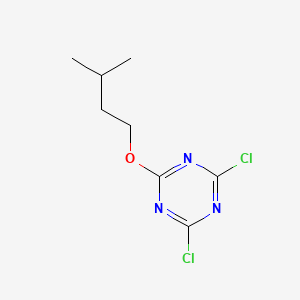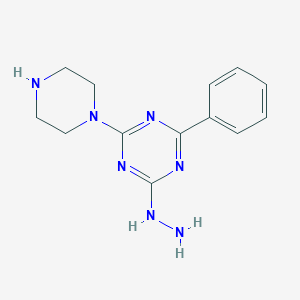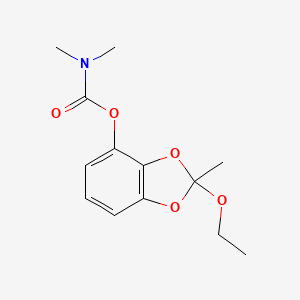
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is a complex organic compound with a unique structure It features a pyrazolium core, which is a five-membered ring containing two nitrogen atoms The presence of a cyclohexyl group and a chlorine atom adds to its distinctiveness
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the chlorine atom. The final step involves the formation of the hydrogen sulfate salt.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of Hydrogen Sulfate Salt: The final step involves the reaction of the pyrazolium compound with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazolium derivatives.
Substitution: Formation of substituted pyrazolium compounds.
科学研究应用
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: A related compound with a similar structure but different functional groups.
1,3-Diazole Derivatives: Compounds with a similar pyrazole ring structure but different substituents.
Uniqueness
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
属性
CAS 编号 |
61199-37-9 |
|---|---|
分子式 |
C11H21ClN2O4S |
分子量 |
312.81 g/mol |
IUPAC 名称 |
3-chloro-5-cyclohexyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C11H19ClN2.H2O4S/c1-13-10(8-11(12)14(13)2)9-6-4-3-5-7-9;1-5(2,3)4/h8-9,11H,3-7H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
RPCIQMDGULBYQP-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C(=CC(N1C)Cl)C2CCCCC2.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)


![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)

![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)


